molecular formula C10H10ClIN4O B4330186 1-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-(4-IODO-1H-PYRAZOL-1-YL)ETHAN-1-ONE

1-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-(4-IODO-1H-PYRAZOL-1-YL)ETHAN-1-ONE

Cat. No.: B4330186
M. Wt: 364.57 g/mol
InChI Key: FXWXINOSHQBXCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-(4-IODO-1H-PYRAZOL-1-YL)ETHAN-1-ONE is a synthetic organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-(4-IODO-1H-PYRAZOL-1-YL)ETHAN-1-ONE typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the chloro group: Chlorination can be performed using reagents such as thionyl chloride or phosphorus pentachloride.

    Introduction of the iodo group: Iodination can be carried out using iodine or an iodine-containing reagent.

    Acetylation: The acetyl group can be introduced using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-(4-IODO-1H-PYRAZOL-1-YL)ETHAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro and iodo groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of new derivatives with different functional groups.

Scientific Research Applications

1-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-(4-IODO-1H-PYRAZOL-1-YL)ETHAN-1-ONE has various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-(4-IODO-1H-PYRAZOL-1-YL)ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to enzymes or receptors: Modulating their activity and leading to downstream effects.

    Interfering with cellular processes: Such as DNA replication, protein synthesis, or signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-1-[(4-bromo-1H-pyrazol-1-yl)acetyl]-3,5-dimethyl-1H-pyrazole
  • 4-chloro-1-[(4-fluoro-1H-pyrazol-1-yl)acetyl]-3,5-dimethyl-1H-pyrazole
  • 4-chloro-1-[(4-methyl-1H-pyrazol-1-yl)acetyl]-3,5-dimethyl-1H-pyrazole

Uniqueness

The presence of the iodo group in 1-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-(4-IODO-1H-PYRAZOL-1-YL)ETHAN-1-ONE distinguishes it from other similar compounds. The iodo group can enhance the compound’s reactivity and potential biological activity, making it a valuable intermediate for further chemical modifications and applications.

Properties

IUPAC Name

1-(4-chloro-3,5-dimethylpyrazol-1-yl)-2-(4-iodopyrazol-1-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClIN4O/c1-6-10(11)7(2)16(14-6)9(17)5-15-4-8(12)3-13-15/h3-4H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXWXINOSHQBXCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(=O)CN2C=C(C=N2)I)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClIN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-(4-IODO-1H-PYRAZOL-1-YL)ETHAN-1-ONE
Reactant of Route 2
Reactant of Route 2
1-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-(4-IODO-1H-PYRAZOL-1-YL)ETHAN-1-ONE
Reactant of Route 3
Reactant of Route 3
1-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-(4-IODO-1H-PYRAZOL-1-YL)ETHAN-1-ONE
Reactant of Route 4
Reactant of Route 4
1-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-(4-IODO-1H-PYRAZOL-1-YL)ETHAN-1-ONE
Reactant of Route 5
Reactant of Route 5
1-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-(4-IODO-1H-PYRAZOL-1-YL)ETHAN-1-ONE
Reactant of Route 6
1-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-(4-IODO-1H-PYRAZOL-1-YL)ETHAN-1-ONE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.